molecular formula C19H19FN2O3 B268816 4-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

4-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Cat. No. B268816
M. Wt: 342.4 g/mol
InChI Key: KXPLDHBMCDROGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide, also known as Compound A, is a synthetic compound that has gained interest in the scientific community due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide A is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and survival of cancer cells. Additionally, 4-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide A has been shown to modulate the activity of certain neurotransmitters in the brain, which could be responsible for its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 4-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide A can have a variety of biochemical and physiological effects, depending on the specific application. In cancer research, 4-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide A has been shown to inhibit the activity of certain enzymes that are involved in cell growth and proliferation, leading to apoptosis. Inflammation research has shown that 4-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide A can reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. Neurological research has shown that 4-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide A can modulate the activity of certain neurotransmitters, leading to neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide A in lab experiments is its relatively high yield in the synthesis process, making it a cost-effective option for large-scale production. Additionally, its potential applications in cancer, inflammation, and neurological research make it a versatile compound for studying a variety of diseases. However, one limitation of using 4-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide A in lab experiments is its limited availability, as it is a synthetic compound that is not readily available in nature.

Future Directions

There are several future directions for research on 4-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide A. One potential direction is to further investigate its mechanism of action and how it interacts with specific enzymes and signaling pathways. Another direction is to explore its potential applications in other areas of medicine, such as cardiovascular disease and metabolic disorders. Additionally, researchers could investigate the potential of using 4-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide A in combination with other drugs or therapies to enhance its effectiveness.

Synthesis Methods

The synthesis of 4-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide A involves several steps, including the reaction of 4-fluorobenzoic acid with tetrahydro-2-furanmethanol, followed by the reaction with N-(tert-butoxycarbonyl)-4-aminobenzamide. The resulting compound is then deprotected to obtain 4-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide A. The yield of this synthesis method is relatively high, making it an attractive option for large-scale production.

Scientific Research Applications

4-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide A has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide A has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for chemotherapy. Inflammation research has also shown that 4-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide A has anti-inflammatory properties, which could be useful in the treatment of chronic inflammatory diseases. Additionally, 4-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide A has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.

properties

Product Name

4-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Molecular Formula

C19H19FN2O3

Molecular Weight

342.4 g/mol

IUPAC Name

4-[(4-fluorobenzoyl)amino]-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H19FN2O3/c20-15-7-3-14(4-8-15)19(24)22-16-9-5-13(6-10-16)18(23)21-12-17-2-1-11-25-17/h3-10,17H,1-2,11-12H2,(H,21,23)(H,22,24)

InChI Key

KXPLDHBMCDROGV-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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